Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-bromobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-iodobenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This makes the compound distinct from its chlorinated, brominated, and iodinated analogs .
Biological Activity
Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and its role as a scaffold for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a fluorobenzyl group and a carboxylate moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. These compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | < 16 | MRSA |
Compound A (related pyrrole derivative) | < 0.125 | MSSA |
Compound B (related pyrrole derivative) | < 3.125 | M. tuberculosis |
Note: MIC values indicate the minimum inhibitory concentration necessary to inhibit bacterial growth.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that the introduction of electron-withdrawing groups, such as fluorine, enhances potency against certain bacterial strains. For instance, compounds with halogen substitutions at specific positions on the aromatic ring demonstrated significantly improved activity compared to their unsubstituted counterparts .
Key Findings from SAR Studies:
- Fluorine Substitution: Enhances lipophilicity and antibacterial activity.
- Bulky Groups: Certain bulky substituents improve binding affinity to bacterial targets.
- Hydrophobic Interactions: Essential for maintaining the efficacy of pyrrole derivatives in biological systems.
Case Studies and Research Findings
A notable study evaluated a series of pyrrole derivatives, including this compound, for their anti-tuberculosis activity. The results indicated that compounds with fluorinated phenyl groups exhibited potent anti-TB activity with MIC values below 0.016 μg/mL against drug-resistant strains .
Another research highlighted the compound's mechanism of action, which involves inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. This was confirmed through metabolic labeling assays using radiolabeled acetate, demonstrating that the compound effectively disrupts essential biosynthetic pathways in bacteria .
Properties
CAS No. |
1706446-53-8 |
---|---|
Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
methyl 5-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-10(15-12)8-9-4-2-3-5-11(9)14/h2-7,15H,8H2,1H3 |
InChI Key |
PLGBYNRUSDQDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=CC=C2F |
Origin of Product |
United States |
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